molecular formula C28H31N3O3S B11334402 N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11334402
M. Wt: 489.6 g/mol
InChI Key: DLMBYEIPZHEPKH-UHFFFAOYSA-N
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Description

N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Properties

Molecular Formula

C28H31N3O3S

Molecular Weight

489.6 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H31N3O3S/c1-3-31-26-7-5-4-6-24(26)25-18-23(12-13-27(25)31)29-28(32)22-14-16-30(17-15-22)35(33,34)19-21-10-8-20(2)9-11-21/h4-13,18,22H,3,14-17,19H2,1-2H3,(H,29,32)

InChI Key

DLMBYEIPZHEPKH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)C)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by the introduction of the ethyl group at the 9-position. Subsequent steps involve the attachment of the piperidine ring and the methanesulfonyl group. The final step is the formation of the carboxamide group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing synaptic transmission and neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl and carboxamide groups provide additional sites for chemical modification, enhancing its versatility in various applications.

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